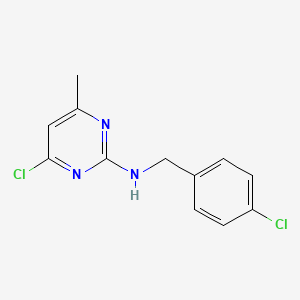
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
説明
“3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Chemical Structure and Spectroscopic Analysis
- Synthesis and Spectroscopic Analysis : 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione and similar compounds have been synthesized and characterized using various spectroscopic methods, including X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. These methods provide detailed insights into the molecular structure and electronic properties of the compound (Murugesan et al., 2021).
Biological Activity and Docking Studies
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the biological activity of compounds like this compound. These studies help in predicting how these compounds might interact with biological targets, such as proteins (Murugesan et al., 2021).
Applications in Organic Synthesis
- Organic Substrates in Synthesis : These compounds are useful in organic synthesis. They are prone to addition reactions to the C–C double bond by various reagents and can be transformed into natural products, analogs, or precursors for interesting amino or keto acid derivatives (Liebscher & Jin, 1999).
Chiral Solvating Properties
- Chiral Solvating Agents : Certain derivatives of this compound have been explored as chiral solvating agents in NMR spectroscopy. This application is crucial for the determination of the enantiomer composition of chiral substances (Wagger et al., 2007).
Geometrical Isomerism and Tautomerism
- Isomerism and Tautomerism Studies : The study of isomerism and tautomerism in compounds like this compound provides valuable insights into their chemical behavior and potential applications in synthetic chemistry (Blake & Sammes, 1970).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .
Biochemical Pathways
Compounds like cccp cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption affects the optimal functioning of ATP synthase, a critical enzyme in cellular energy production .
Pharmacokinetics
Similar compounds like meta-chlorophenylpiperazine (mcpp) are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of mCPP ranges from 4 to 14 hours , and it is excreted in urine .
Result of Action
Compounds like cccp, which disrupt oxidative phosphorylation, can lead to the gradual destruction of living cells and death of the organism .
将来の方向性
生化学分析
Biochemical Properties
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, which is involved in various neurological processes . The nature of these interactions includes binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce changes in mitochondrial function, leading to alterations in ATP production and oxidative stress . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at serotonin receptors, particularly 5-HT2C, leading to activation of downstream signaling pathways . This activation can result in various physiological effects, including changes in mood, appetite, and cognition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for chronic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can cause adverse effects such as neurotoxicity and hepatotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in specific tissues can influence its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can exert its effects on mitochondrial function and energy production.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



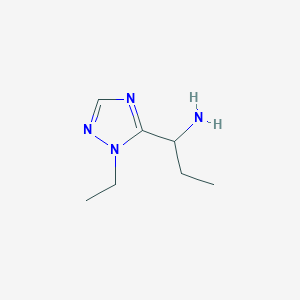

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
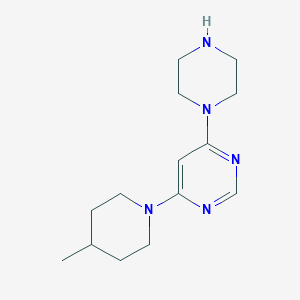
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)


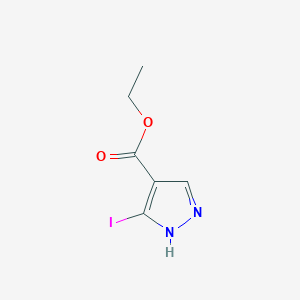
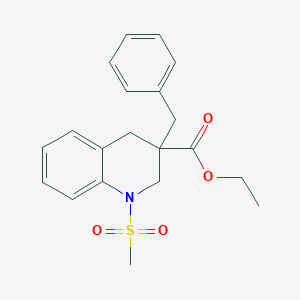
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
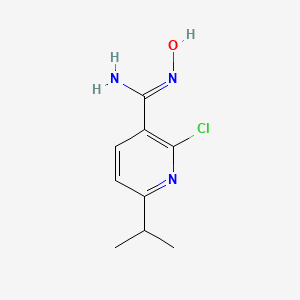
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)

